molecular formula C14H22O3 B097268 (2,2,2-Triethoxyethyl)benzene CAS No. 16754-56-6

(2,2,2-Triethoxyethyl)benzene

Cat. No. B097268
CAS RN: 16754-56-6
M. Wt: 238.32 g/mol
InChI Key: VFBUQMFVSOSLNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of substituted benzene derivatives is often characterized by X-ray crystallography. For example, the structure of 1,3,5-tris(chloromercurio)benzene was confirmed by this method . Similarly, the crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene revealed a symmetry center at the center of the phenyl ring with a significant dihedral angle between the planes of triazole and phenyl rings . These findings suggest that the molecular structure of “(2,2,2-Triethoxyethyl)benzene” could also be elucidated using similar techniques.

Chemical Reactions Analysis

The papers describe various chemical reactions involving substituted benzene derivatives. For instance, the cyclometallated complex mentioned earlier undergoes a reaction with alcohols . Additionally, the proximity of ethynyl groups in the crystal structure of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene suggests a potential for cyclotrimerization . These reactions demonstrate the reactivity of substituted benzene derivatives, which could be relevant to the chemical behavior of “(2,2,2-Triethoxyethyl)benzene”.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene derivatives are diverse. The paper on 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives discusses the stereochemistry and isomerism of these compounds, supported by NMR investigations . The fully substituted benzene compound, trimethyl-[2,4,6-tri(1,1-dimethylethyl)benzene] 1,3,5-tricarboxylate, exhibits a nonplanar benzene ring and distorted angles, which could influence its physical properties . These studies provide a foundation for understanding the properties that “(2,2,2-Triethoxyethyl)benzene” might exhibit.

Scientific Research Applications

Metabolism and Toxicity Studies

Research has explored the metabolism and toxicity of benzene, a component related to (2,2,2-Triethoxyethyl)benzene. Benzene is a widely used industrial chemical and an environmental pollutant. It is a genotoxin and carcinogen, causing aplastic anemia, leukemia in humans, and various tumors in rodents. Bioactivation of benzene is essential for its toxicity, involving conversion to phenol, hydroquinone, and catechol. These metabolites are believed to exert hematological effects on the bone marrow stromal microenvironment, impacting hemopoiesis (Kalf, 1987).

Oxidative Damage and Insulin Secretion

A study on the effect of benzene on rat pancreatic islets indicated that benzene toxicity can lead to oxidative DNA damage, lipid peroxidation, and alterations in insulin secretion and glucokinase activity. This research suggests that pancreatic glucose metabolism is susceptible to benzene toxicity, and oxidative stress may lead to pancreatic functional abnormalities (Bahadar et al., 2015).

Genetic Damage Induction

Benzene and its phenolic metabolites have been shown to produce oxidative DNA damage in HL60 cells in vitro and in the bone marrow in vivo. This damage is proposed to contribute to benzene-induced genotoxicity, myelotoxicity, and leukemia. The study suggests that benzene's conversion to phenolic metabolites and the subsequent production of oxidative DNA damage play a role in its carcinogenic effects (Kolachana et al., 1993).

Hematological Alterations and Cancer Risks

A comparative study on workers exposed to benzene, formaldehyde, and trichloroethylene revealed that benzene exposure is associated with hematotoxicity, including declines in granulocytes and platelets derived from myeloid progenitor cells. This research provides biological insights into the epidemiological evidence linking benzene exposure with myeloid leukemia risk (Bassig et al., 2016).

Triazine Derivatives and Pharmacological Activities

Benzene derivatives like triazines, formed by replacing carbon-hydrogen units in benzene with nitrogen atoms, have shown significant pharmacological activities. Triazine derivatives exhibit a wide spectrum of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. This underscores the potential of benzene derivatives in drug development (Verma et al., 2019).

properties

IUPAC Name

2,2,2-triethoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-4-15-14(16-5-2,17-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBUQMFVSOSLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340258
Record name 2,2,2-triethoxyethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,2-Triethoxyethyl)benzene

CAS RN

16754-56-6
Record name Benzene, (2,2,2-triethoxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16754-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-triethoxyethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JL Kelley, JA Linn, DD Bankston… - Journal of medicinal …, 1995 - ACS Publications
Eleven substituted 8-amino-3-benzyl-l, 2, 4-triazolo [4, 3-a] pyrazines were synthesized and tested for anticonvulsant activity against maximal electroshock-induced seizures (MES) in …
Number of citations: 53 pubs.acs.org
A Lund - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 887699‐73‐2 ] InChI = 1S/C14H21IO3/c1‐4‐16‐14(17‐5‐2,18‐6‐3)11‐12‐9‐7‐8‐10‐13(12)15/h7‐10H,4‐6,11H2,1‐3H3 InChIKey = DQGUWLUTMUDSAE‐UHFFFAOYSA‐N (diol …
Number of citations: 0 onlinelibrary.wiley.com
WJ McDougall, RA Fusco, RP O'Brien - Journal (Water Pollution Control …, 1980 - JSTOR
The problem-solving efforts undertaken to identify, contain, and treat the leachate at the Love Canal, Niagara Falls, NY, site are presented. The leachate was determined to contain over …
Number of citations: 34 www.jstor.org
D Crich - 2013 - books.google.com
Radicals and radical ions are important intermediates with wide use in organic synthesis. The first book to concentrate on reagents for the creation and use of radicals and radical ions, …
Number of citations: 9 books.google.com

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